

# 2-Isopropylcyclopentanone chemical properties and structure

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Isopropylcyclopentanone

Cat. No.: B083243

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An In-depth Technical Guide to **2-Isopropylcyclopentanone**: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of **2-isopropylcyclopentanone**. The information is compiled from various scientific and chemical data sources to support research, development, and drug discovery efforts.

## Chemical and Physical Properties

**2-Isopropylcyclopentanone** is a cyclic ketone with an isopropyl group at the 2-position. Its physical and chemical properties are summarized in the table below. The compound's state at room temperature is inconsistently reported, described as both a liquid and a solid, which suggests its melting point may be near ambient temperatures.<sup>[1][2][3]</sup> It is characterized as being hardly soluble in water.<sup>[1][2]</sup>

Property	Value	Source(s)
Molecular Formula	C <sub>8</sub> H <sub>14</sub> O	[1][3][4]
Molecular Weight	126.20 g/mol	[1][4][5]
Boiling Point	175-176 °C	[1][3]
Density	0.9105 g/cm <sup>3</sup>	[1][3]
Refractive Index	1.4438 (at 20°C, 589.3 nm)	[1][3]
LogP	1.8	[4]
Form	Solid / Liquid	[1][2][3]
Solubility	Hardly soluble in water	[1][2]

## Chemical Structure and Identifiers

The structure of **2-isopropylcyclopentanone** is defined by a five-membered carbon ring with a ketone functional group and an attached isopropyl group.

Identifier	Value	Source(s)
IUPAC Name	2-propan-2-ylcyclopentan-1-one	[4]
CAS Number	14845-55-7	[1][2][4][5]
SMILES String	<chem>CC(C)C1CCCC1=O</chem>	
InChI	1S/C8H14O/c1-6(2)7-4-3-5-8(7)9/h6-7H,3-5H2,1-2H3	[4]
InChIKey	RKZBBVUTJFJAJR-UHFFFAOYSA-N	[4][5]

## Synthesis of 2-Isopropylcyclopentanone

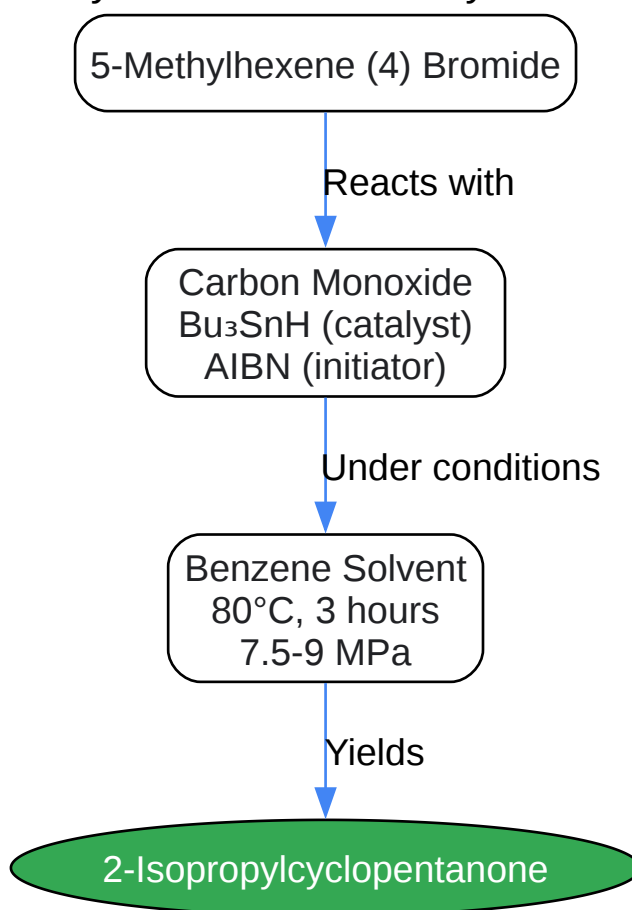
The synthesis of **2-isopropylcyclopentanone** can be achieved through several established organic chemistry reactions. Two prominent methods are highlighted below.

## Carbonylation of 5-Methylhexene (4) Bromide

A specific method for the synthesis of **2-isopropylcyclopentanone** involves the carbonylation of 5-methylhexene (4) bromide.<sup>[5]</sup> This process utilizes tributyltin hydride ( $\text{Bu}_3\text{SnH}$ ) as a catalyst and azobisisobutyronitrile (AIBN) as a radical initiator.<sup>[1][5]</sup>

Experimental Protocol: The reaction is typically carried out in a benzene solvent. 5-methylhexene (4) bromide is treated with carbon monoxide under a pressure of 7.5-9 MPa.<sup>[1]</sup><sup>[2]</sup> The mixture is heated to 80°C for 3 hours to yield the final product.<sup>[1][2]</sup>

### Synthesis via Carbonylation



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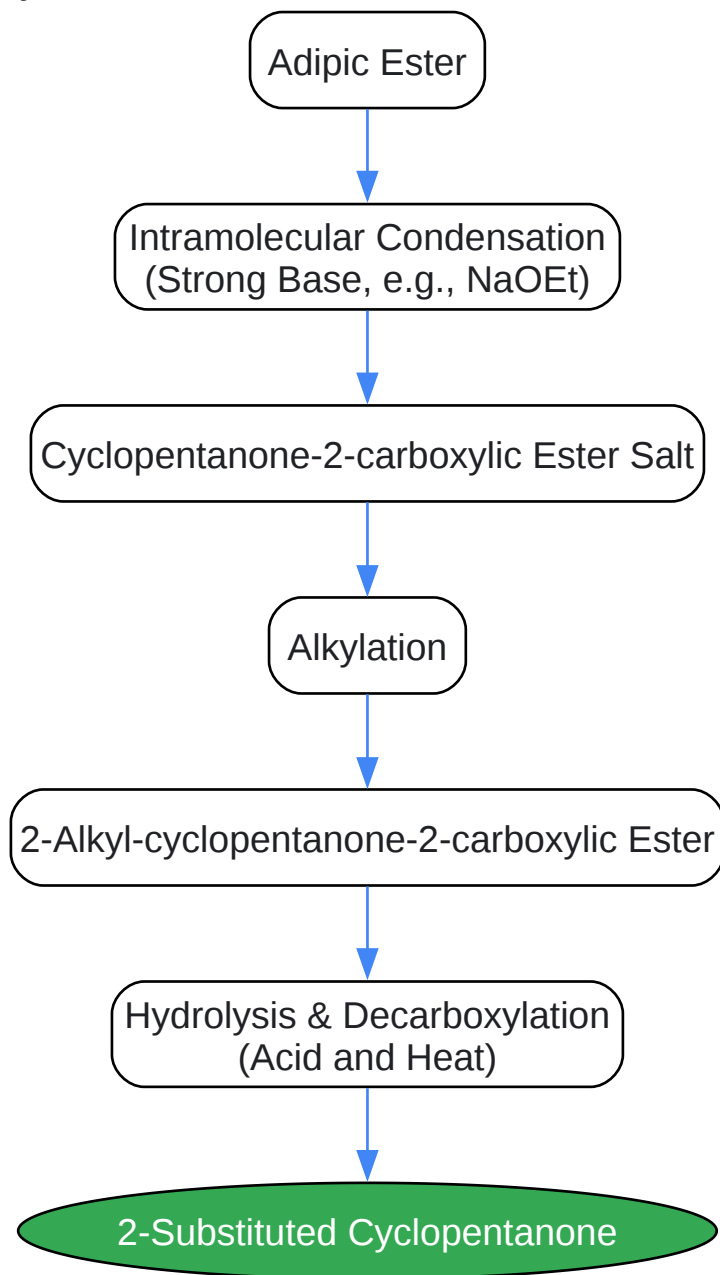
Carbonylation Synthesis Workflow

## Dieckmann Condensation

A classical approach for forming the cyclopentanone ring is the Dieckmann condensation.<sup>[5]</sup> This intramolecular reaction involves the base-catalyzed cyclization of a diester to form a  $\beta$ -keto ester. For the synthesis of a 2-substituted cyclopentanone like **2-isopropylcyclopentanone**, a suitable adipic acid derivative is used as the starting material.<sup>[5]</sup>  
<sup>[6]</sup>

Experimental Protocol: The general process begins with an adipic ester, which is treated with a strong base, such as sodium ethoxide, to induce intramolecular condensation.<sup>[5]</sup><sup>[6]</sup> This is followed by alkylation of the resulting cyclopentanone-2-carboxylic ester salt, and subsequent hydrolysis and decarboxylation by heating with an acid to yield the 2-substituted cyclopentanone.<sup>[6]</sup>

## Synthesis via Dieckmann Condensation



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## Dieckmann Condensation Workflow

## Spectroscopic Information

While detailed spectroscopic data is not readily available in the public domain, general characteristics can be inferred. In  $^{13}\text{C}$  NMR spectroscopy, the carbonyl carbon of the ketone functional group would exhibit a characteristic signal in the downfield region of the spectrum.[5]

The carbons of the isopropyl group and the cyclopentanone ring would also produce distinct signals.  $^1\text{H}$  NMR spectroscopy would provide complementary information on the proton environments within the molecule.

## Applications and Biological Relevance

**2-Isopropylcyclopentanone** serves as a valuable intermediate in the synthesis of more complex molecules. It is notably used as an intermediate for the fungicide penconazole.<sup>[1][2]</sup> The compound has also been identified in natural sources such as Japanese mint oil (*Mentha arvensis*) and is under investigation for potential pharmacological properties.<sup>[3][5]</sup>

## Safety and Handling

**2-Isopropylcyclopentanone** is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals includes the following hazard statements:

- H226: Flammable liquid and vapor<sup>[4][7]</sup>
- H301: Toxic if swallowed<sup>[4]</sup>
- H315: Causes skin irritation<sup>[4][7]</sup>
- H319: Causes serious eye irritation<sup>[4][7]</sup>
- H335: May cause respiratory irritation<sup>[4]</sup>

The signal word associated with this chemical is "Danger".<sup>[7]</sup> Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.<sup>[7]</sup> It should be stored in a well-ventilated place, away from heat, sparks, open flames, and other ignition sources.<sup>[7][8]</sup>

## GHS Hazard Classification

2-Isopropylcyclopentanone

is classified with

H226	H301	H315	H319	H335
Flammable liquid and vapor	Toxic if swallowed	Causes skin irritation	Causes serious eye irritation	May cause respiratory irritation

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- To cite this document: BenchChem. [2-Isopropylcyclopentanone chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b083243#2-isopropylcyclopentanone-chemical-properties-and-structure>]

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